2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile
Description
Properties
Molecular Formula |
C7H6BrN3O |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
2-(3-amino-5-bromo-4-oxopyridin-1-yl)acetonitrile |
InChI |
InChI=1S/C7H6BrN3O/c8-5-3-11(2-1-9)4-6(10)7(5)12/h3-4H,2,10H2 |
InChI Key |
ZRTSWFMJUYYORP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=O)C(=CN1CC#N)Br)N |
Origin of Product |
United States |
Preparation Methods
Synthesis via Isoxazole Ring Expansion (Mo(CO)6-Mediated Rearrangement)
A prominent method for preparing 4-oxo-1,4-dihydropyridine derivatives, including analogues of the target compound, involves the Mo(CO)6-mediated ring expansion of methyl 2-(isoxazol-5-yl)-3-oxopropanoates. This approach has been shown to efficiently yield 2-substituted 4-oxo-1,4-dihydropyridine-3-carboxylates, which can be further functionalized to introduce amino and bromo groups.
- Isoxazole precursors are synthesized via cycloaddition reactions of nitrile oxides with propargyl halides, followed by cyanation and esterification steps.
- The Mo(CO)6-mediated rearrangement in wet acetonitrile at moderate temperatures (60–70 °C) converts isoxazoles into pyridones in yields around 45%.
- Subsequent functional group transformations enable the introduction of amino groups at position 3 and bromine at position 5 through electrophilic substitution or cross-coupling reactions.
This method provides a flexible platform for synthesizing various substituted dihydropyridines, including 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetonitrile analogues.
Condensation of Sodium 3-(5-Bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate with Cyanothioacetamide or 2-Cyanoacetohydrazide
Another synthetic route involves the condensation of sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate with cyanothioacetamide or 2-cyanoacetohydrazide under various conditions:
- Method A: Grinding reactants with catalytic acetic acid at room temperature until a melt forms, followed by recrystallization.
- Method B: Refluxing the reactants in piperidinium acetate solution with acetic acid addition during boiling.
- Method C: Refluxing in ethanol with catalytic piperidine for several hours.
These methods afford fused pyridine derivatives with amino and nitrile functionalities. The reaction conditions and solvent choice influence yields and purity. The products can be further reacted with chloroacetonitrile to introduce the acetonitrile substituent on the nitrogen atom, forming the desired compound.
Hydrolysis and Hofmann Rearrangement from Nitrile Precursors
Starting from nitrile-containing precursors such as phosphodiesterase inhibitors (e.g., Milrinone derivatives), hydrolysis of the nitrile group to a carboxamide followed by Hofmann rearrangement can yield 3-amino-substituted pyridin-2-one derivatives.
- Hydrolysis is typically performed with concentrated sulfuric acid at elevated temperatures (~120 °C).
- Hofmann rearrangement converts the carboxamide to the corresponding amine, introducing the amino group at position 3.
- Bromination at position 5 can be introduced prior to or after these steps depending on the substrate stability.
This method is useful for synthesizing 3-amino-6-methyl-5-(pyridin-4-yl)pyridin-2-one analogues and can be adapted for the target compound with appropriate substituents.
Comparative Data Table of Preparation Methods
| Method | Starting Materials | Key Reactions | Conditions | Yield Range | Advantages | Limitations |
|---|---|---|---|---|---|---|
| Mo(CO)6-mediated ring expansion | Methyl 2-(isoxazol-5-yl)-3-oxopropanoates | Ring expansion, rearrangement | 60–70 °C, wet MeCN, 1–2 days | ~45% | Direct access to 4-oxo-1,4-dihydropyridines; versatile | Moderate yield; requires Mo(CO)6 |
| Condensation with cyanothioacetamide or 2-cyanoacetohydrazide | Sodium 3-(5-bromobenzofuran-2-yl)-3-oxoprop-1-en-1-olate | Condensation, cyclization | RT grinding or reflux in piperidinium acetate or EtOH | Good yields (variable) | Mild conditions; multiple methods available | Requires careful control of reaction time and temperature |
| Hydrolysis and Hofmann rearrangement | Nitrile-containing pyridine derivatives | Acid hydrolysis, rearrangement | Conc. H2SO4, 120 °C | Moderate to good | Established method for amino substitution | Harsh conditions; sensitive substrates |
Analytical and Characterization Data
- The synthesized compounds are typically characterized by elemental analysis, infrared (IR) spectroscopy (noting CN stretch ~2218 cm⁻¹, CO stretch ~1700 cm⁻¹), and nuclear magnetic resonance (NMR) spectroscopy confirming the presence of amino, bromo, keto, and nitrile groups.
- X-ray crystallography data are available for related dihydropyridine derivatives confirming molecular structure and substitution patterns.
- Reaction monitoring is commonly performed by thin-layer chromatography (TLC) and confirmed by mass spectrometry.
Summary and Recommendations
The preparation of 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-yl)acetonitrile can be achieved through several synthetic routes, each with specific advantages:
- The Mo(CO)6-mediated ring expansion provides a modern and versatile approach to the dihydropyridine core.
- Condensation methods using cyanothioacetamide derivatives offer mild and efficient synthesis with flexible reaction conditions.
- Hydrolysis and Hofmann rearrangement from nitrile precursors allow for selective amino group introduction but require harsher conditions.
Choosing the optimal method depends on available starting materials, desired scale, and functional group tolerance. Combining these methods with modern purification and characterization techniques ensures high purity and yield of the target compound.
Chemical Reactions Analysis
Types of Reactions
2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The oxo group can be reduced to form hydroxyl derivatives.
Substitution: The bromo group can be substituted with other nucleophiles such as thiols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium thiolate or primary amines under basic conditions.
Major Products Formed
The major products formed from these reactions include nitro derivatives, hydroxyl derivatives, and various substituted pyridine compounds .
Scientific Research Applications
2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile exerts its effects involves interactions with various molecular targets. The amino and bromo groups allow it to bind to specific enzymes and receptors, potentially inhibiting their activity. This can lead to downstream effects on cellular pathways, including those involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Features
Key Observations :
- Bromine vs.
- Amino Group: The 3-amino group in all analogues facilitates hydrogen bonding, a critical feature for binding to biological targets (e.g., enzymes) .
- Acetonitrile Moiety : The CH₂CN group contributes to dipole moments, improving solubility in polar aprotic solvents.
Physicochemical and Spectral Properties
Table 2: Comparative Physicochemical Data
*Predicted based on pyridinone chromophores and substituent effects .
Biological Activity
2-(3-Amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile is a heterocyclic compound notable for its unique structural features, including a pyridine ring with various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores the biological activity of this compound, detailing its mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C7H6BrN3O
- Molecular Weight : 228.05 g/mol
- IUPAC Name : 2-(3-amino-5-bromo-4-oxopyridin-1-yl)acetonitrile
- Canonical SMILES : C1=C(C(=O)C(=CN1CC#N)Br)N
The biological activity of 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the amino and bromo groups enhances its ability to bind to these targets, potentially inhibiting their activity. This inhibition can lead to significant downstream effects on cellular pathways involved in cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile against various pathogens. For instance:
- In vitro studies demonstrated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Anticancer Activity
The anticancer potential of this compound has been investigated through various assays:
- Cell viability assays conducted on human tumor cell lines indicated significant cytotoxic effects, particularly against renal and breast cancer cells .
- A specific study found that doses as low as 10 µM resulted in over 50% cell death in certain cancer cell lines.
Synthesis
The synthesis of 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile involves several key steps:
- Formation of the pyridine ring through cyclization reactions.
- Bromination at the 5-position using brominating agents.
- Introduction of the acetonitrile group through nucleophilic substitution.
Optimization of these synthetic routes is crucial for large-scale production, often employing continuous flow reactors for efficiency .
Comparative Analysis
To understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:
| Compound Name | Similarity Index | Unique Features |
|---|---|---|
| Methyl 5-bromo-2-oxo-1,2-dihydropyridine-3-carboxylate | 0.93 | Contains a carboxylate moiety |
| 5-Bromo-3-methylpyridin-2(1H)-one | 0.82 | Exhibits different methyl substitution pattern |
| 2-Oxo-1,2-dihydropyridine-3-carboxylic acid | 0.85 | Lacks bromination but retains pyridine structure |
This table highlights the distinct features of 2-(3-amino-5-bromo-4-oxo-1,4-dihydropyridin-1-YL)acetonitrile that contribute to its unique biological activities.
Study on Anticancer Activity
A recent study published in a peer-reviewed journal evaluated the effectiveness of this compound against a panel of human tumor cell lines. The results indicated that:
- Compound Efficacy : The compound exhibited IC50 values ranging from 8 µM to 20 µM across different cancer types.
Antimicrobial Evaluation
Another study focused on the antimicrobial properties showed:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
